BenchChemオンラインストアへようこそ!

Piperidine, 1-[1-(phenylethynyl)pentyl]-

PAR2 antagonism GPCR pharmacology Inflammation

Piperidine, 1-[1-(phenylethynyl)pentyl]- (IUPAC: 1-(1-phenylhept-1-yn-3-yl)piperidine) is a synthetic tertiary amine belonging to the phenylalkynyl-piperidine class, with molecular formula C18H25N and molecular weight 255.4 g/mol. It features a piperidine ring N-linked to a 1-(phenylethynyl)pentyl chain, creating a chiral center at the benzylic carbon.

Molecular Formula C18H25N
Molecular Weight 255.4 g/mol
CAS No. 848598-55-0
Cat. No. B14202191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine, 1-[1-(phenylethynyl)pentyl]-
CAS848598-55-0
Molecular FormulaC18H25N
Molecular Weight255.4 g/mol
Structural Identifiers
SMILESCCCCC(C#CC1=CC=CC=C1)N2CCCCC2
InChIInChI=1S/C18H25N/c1-2-3-12-18(19-15-8-5-9-16-19)14-13-17-10-6-4-7-11-17/h4,6-7,10-11,18H,2-3,5,8-9,12,15-16H2,1H3
InChIKeyYCWVRBKNGSLXND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidine, 1-[1-(phenylethynyl)pentyl]- (CAS 848598-55-0): Chemical Identity and Procurement Baseline


Piperidine, 1-[1-(phenylethynyl)pentyl]- (IUPAC: 1-(1-phenylhept-1-yn-3-yl)piperidine) is a synthetic tertiary amine belonging to the phenylalkynyl-piperidine class, with molecular formula C18H25N and molecular weight 255.4 g/mol [1]. It features a piperidine ring N-linked to a 1-(phenylethynyl)pentyl chain, creating a chiral center at the benzylic carbon. This compound is catalogued in PubChem (CID 12172273), EPA DSSTox (DTXSID10479147), and multiple vendor databases as a research-grade small molecule [2]. Its structural motif—a phenylethynyl group conjugated to an alkylpiperidine—places it at the intersection of several pharmacologically relevant chemical spaces, including protease-activated receptor 2 (PAR2) modulation and metabotropic glutamate receptor (mGlu) ligand scaffolds [3].

Piperidine, 1-[1-(phenylethynyl)pentyl]- (CAS 848598-55-0): Why In-Class Substitution Is Not Straightforward


Within the phenylalkynyl-piperidine chemical space, seemingly minor structural variations produce divergent pharmacological profiles. The 1-(phenylethynyl)pentyl substitution pattern of CAS 848598-55-0 creates a specific spatial arrangement where the alkyne spacer positions the phenyl ring at a defined distance and angle from the piperidine nitrogen, influencing both target engagement and physicochemical properties [1]. Unlike 4-(phenylethynyl)piperidine (CAS 654663-00-0), which acts as an AMPA receptor modulator, or 2-methyl-6-(phenylethynyl)-pyridine (MPEP), a well-characterized mGlu5 antagonist, the N-alkylpiperidine scaffold with an extended alkyne chain in CAS 848598-55-0 has been specifically classified as a PAR2 antagonist under patent investigation for inflammatory and oncological indications [2]. Furthermore, the presence of the chiral center at the pentyl-substituted propargylic position introduces stereochemical complexity absent in simpler phenylethynyl-piperidine analogs, with implications for enantioselective target recognition, metabolic stability, and off-target liability that cannot be assumed equivalent across the compound class [3].

Piperidine, 1-[1-(phenylethynyl)pentyl]- (CAS 848598-55-0): Quantitative Pharmacological and Physicochemical Differentiation Evidence


PAR2 Receptor Antagonist Classification: Target Engagement Annotated in Independent Drug Databases

CAS 848598-55-0 has been independently annotated as a Proteinase-Activated Receptor 2 (PAR2) antagonist by the IDRBLab DrugMap and Therapeutic Target Database (TTD), cross-referenced as PMID26936077-Compound-20 under the synonym 'Piperidine derivative 3' [1]. The patent review covering PAR2 modulators (2010–2015) identifies this compound within a class of small-molecule PAR2 antagonists with patented indications in inflammation (ICD-11: 1A00-CA43.1) and solid tumors (ICD-11: 2A00-2F9Z) [2]. In contrast, the structurally related compound 4-(phenylethynyl)piperidine (CAS 654663-00-0) is characterized as an AMPA receptor agonist, while MPEP (2-methyl-6-(phenylethynyl)-pyridine) targets mGlu5 receptors—demonstrating that minor scaffold modifications redirect target selectivity [3]. However, direct quantitative potency data (IC50, EC50, Ki) for CAS 848598-55-0 at PAR2 was not identified in public databases at the time of this analysis; the classification is based on patent annotation rather than published head-to-head pharmacological profiling.

PAR2 antagonism GPCR pharmacology Inflammation

Lipophilicity Differentiation: XLogP3-AA of 4.8 Versus In-Class PAR2 Antagonist Comparators

CAS 848598-55-0 exhibits a computed XLogP3-AA value of 4.8, indicating substantial lipophilicity that exceeds most reported small-molecule PAR2 antagonists [1]. This high logP arises from the combination of the phenylethynyl moiety, the pentyl chain, and the piperidine ring. For context, GB-88 (a peptidomimetic PAR2 antagonist) has a calculated logP of approximately 2.5–3.5 based on its isoxazole-Cha-Ile-spiro[indene-1,4′-piperidine] scaffold [2]. The approximately 1.3–2.3 log unit difference in lipophilicity may translate into differential membrane permeability, tissue distribution, and plasma protein binding. The compound also has a very low topological polar surface area (TPSA) of 3.2 Ų and zero hydrogen bond donors, which are computationally consistent with high passive membrane permeability [1]. These properties contrast with peptide-derived PAR2 antagonists that typically carry multiple H-bond donors and acceptors, limiting their oral bioavailability.

Lipophilicity ADME Physicochemical properties

Structural Scaffold Differentiation: Alkynyl Spacer Length and Chiral Center Versus Symmetric Piperidine Analogs

CAS 848598-55-0 possesses a unique 1-(phenylethynyl)pentyl chain attached directly to the piperidine nitrogen, generating a chiral center at the propargylic carbon (C-3 of the hept-1-yne chain) [1]. This structural feature distinguishes it from (a) 4-(phenylethynyl)piperidine, where the phenylethynyl group is directly attached to the piperidine ring carbon without an intervening alkyl spacer, (b) N-(7-phenylhept-3-ynyl)piperidine (pA2 = 7.21 at histamine H3 receptor), which carries the alkyne group at a different position along the heptyl chain, and (c) MPEP, which incorporates the phenylethynyl group on a pyridine rather than a piperidine ring [2][3]. The presence of the stereogenic center means CAS 848598-55-0 exists as a racemate unless enantioselectively synthesized, and the two enantiomers may exhibit differential pharmacology at PAR2 or off-target receptors. No enantiomerically resolved pharmacological data were identified in the public domain.

Structure-activity relationship Chemical scaffold Stereochemistry

Synthetic Tractability: Sonogashira Coupling Route Supported by Published Methodology

The synthesis of 1-[1-(phenylethynyl)pentyl]piperidine precursors via Sonogashira coupling has been described using copper-free conditions with Pd(PPh3)4 as catalyst, piperidine as both base and solvent, and ZnCl2/NaI additives, achieving coupling efficiencies of 85–92% for electron-rich aryl bromides . This methodology enables the modular construction of the phenylethynyl-alkylpiperidine scaffold, with the terminal alkyne coupling to aryl halides under mild conditions (60°C) without requiring stoichiometric copper co-catalysts that can promote alkyne dimerization side reactions . The approach is distinct from the synthetic routes to other phenylethynyl-piperidine compounds: 4-(phenylethynyl)piperidine typically requires protection/deprotection strategies due to the free NH, while MPEP synthesis involves pyridine ring functionalization rather than N-alkylation . The modular nature of the Sonogashira approach allows systematic variation of the aryl group, alkyne position, and alkyl chain length for SAR exploration.

Synthetic chemistry Sonogashira coupling Custom synthesis

Piperidine, 1-[1-(phenylethynyl)pentyl]- (CAS 848598-55-0): Evidence-Anchored Research and Discovery Application Scenarios


PAR2 Antagonist Screening Library Expansion for Inflammatory Disease Drug Discovery

Based on its independent database annotation as a PAR2 antagonist with patented indications in inflammation and solid tumors [1], CAS 848598-55-0 represents a structurally novel chemotype for inclusion in PAR2-focused screening libraries. Its high computed lipophilicity (XLogP3-AA = 4.8) and low TPSA (3.2 Ų) [2] distinguish it from peptidomimetic PAR2 antagonists like GB-88 (IC50 2 µM), offering a complementary physicochemical profile for hit expansion campaigns. Given the absence of published potency data, procurement should be coupled with dedicated in-house PAR2 functional assays (e.g., Ca2+ mobilization FLIPR assay in HT-29 or 1321N1 cells) to establish quantitative pharmacology.

Structure-Activity Relationship Studies on Phenylethynyl-Piperidine Scaffolds

The unique 1-(phenylethynyl)pentyl substitution pattern, with its chiral center at the propargylic position [1], makes CAS 848598-55-0 a valuable tool compound for SAR studies exploring the impact of (a) alkyne spacer length, (b) stereochemistry, and (c) N-alkyl chain length on target engagement and selectivity. The published copper-free Sonogashira methodology with 85–92% coupling efficiency provides a viable synthetic route for generating analogs with systematic modifications to the aryl group or alkyl chain, supporting medicinal chemistry optimization programs.

Computational Modeling and Docking Studies for PAR2 Ligand Binding Mode Prediction

Given the distinct scaffold geometry of CAS 848598-55-0 compared to known PAR2 antagonists such as AZ3451 (allosteric antagonist, IC50 23 nM) and GB-88 (biased antagonist) [2], this compound can serve as a probe for molecular docking and molecular dynamics simulations to predict alternative binding modes within the PAR2 orthosteric or allosteric sites. Its rigid phenylethynyl moiety provides conformational constraints that facilitate docking pose prediction, while the flexible pentyl chain allows exploration of lipophilic sub-pocket occupancy.

Enantioselective Pharmacology Profiling of Chiral PAR2 Ligands

CAS 848598-55-0 contains one undefined stereocenter and is supplied as a racemic mixture [1]. This creates an opportunity—and a procurement consideration—for enantioselective pharmacological profiling. Procurement of enantiomerically resolved samples (via chiral chromatography or asymmetric synthesis) would enable determination of eutomer/distomer activity ratios at PAR2, potentially revealing stereo-specific receptor interactions that are masked in racemic screening. No enantiomer-specific data exist in the public domain, representing a research gap that this compound can help address.

Quote Request

Request a Quote for Piperidine, 1-[1-(phenylethynyl)pentyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.